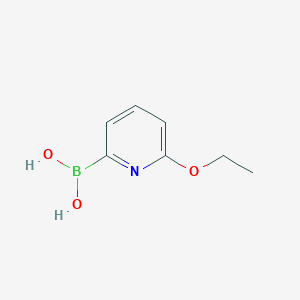![molecular formula C9H7BrN2O2 B1418870 3-ブロモイミダゾ[1,2-a]ピリジン-7-カルボン酸メチル CAS No. 342613-63-2](/img/structure/B1418870.png)
3-ブロモイミダゾ[1,2-a]ピリジン-7-カルボン酸メチル
概要
説明
Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate is a heterocyclic compound with the molecular formula C9H7BrN2O2. It is primarily used as a pharmaceutical intermediate and has applications in various fields of scientific research .
科学的研究の応用
Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate is used in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules.
Medicine: It acts as an intermediate in the synthesis of pharmaceutical drugs.
Industry: The compound is utilized in the production of various chemical products
生化学分析
Biochemical Properties
Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate plays a crucial role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. It has been observed to interact with proteins involved in signal transduction, such as kinases and phosphatases, altering their phosphorylation states and activity levels . Additionally, Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate can bind to nucleic acids, affecting processes like DNA replication and transcription .
Cellular Effects
The effects of Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation . Furthermore, Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate can alter the expression of genes involved in apoptosis, thereby impacting cell survival and death . Its effects on cellular metabolism include changes in the activity of metabolic enzymes and the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate can activate transcription factors, leading to changes in gene expression . These molecular interactions result in the modulation of various biochemical pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate can change over time. This compound is relatively stable under recommended storage conditions, but it can degrade over time, leading to a decrease in its activity . Long-term studies have shown that prolonged exposure to Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate can result in changes in cellular function, such as alterations in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cell proliferation and survival . At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effects without causing toxicity . These dosage-dependent effects are crucial for determining the therapeutic potential and safety of Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate.
Metabolic Pathways
Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate is involved in several metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, this compound can inhibit the activity of enzymes involved in glycolysis, leading to changes in glucose metabolism. Additionally, Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate can affect the tricarboxylic acid (TCA) cycle, altering the levels of key intermediates and energy production. These metabolic effects are important for understanding the overall impact of this compound on cellular function.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate can be synthesized through a one-pot tandem cyclization/bromination process. This involves the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidizing agent. The reaction does not require a base and proceeds via cyclization followed by bromination .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger volumes .
化学反応の分析
Types of Reactions
Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidizing Agents: TBHP is commonly used for the bromination step.
Solvents: Ethyl acetate is frequently used as the solvent for these reactions.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which can be further functionalized for specific applications .
作用機序
The mechanism of action for Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate involves its interaction with specific molecular targets. The bromine atom in the compound facilitates its binding to various enzymes and receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the final product derived from this compound .
類似化合物との比較
Similar Compounds
3-Bromoimidazo[1,2-A]pyridine: Similar in structure but lacks the methyl ester group.
N-(Pyridin-2-yl)amides: These compounds share the imidazo[1,2-A]pyridine core but have different functional groups
Uniqueness
Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate is unique due to its specific functional groups, which allow for versatile chemical modifications. This makes it a valuable intermediate in the synthesis of a wide range of bioactive molecules .
特性
IUPAC Name |
methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-3-12-7(10)5-11-8(12)4-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFFBWRUZMAHFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC=C(N2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672227 | |
| Record name | Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342613-63-2 | |
| Record name | Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-Chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1418797.png)



![N-(Piperidin-4-yl)-1-tosyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B1418804.png)


